1-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of 436.5 g/mol. The compound features several functional groups including a chromene structure, a piperidine ring, a carboxamide group, and a methoxy group, which contribute to its unique properties and potential applications in medicinal chemistry and pharmacology.
This compound is cataloged in various chemical databases, including PubChem, where it is listed under the identifier 903198-34-5. The information regarding its structure and properties has been computed and deposited by PubChem.
1-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide can be classified as a carboxamide derivative due to the presence of the carboxamide functional group. Additionally, it belongs to the class of chromene compounds, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties .
The synthesis of 1-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide typically involves several steps:
These steps may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 1-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide can be represented using various chemical notation systems:
InChI=1S/C25H28N2O5/c1-16-22(31-14-13-27-11-9-18(10-12-27)25(26)29)8-7-20-23(28)21(15-32-24(16)20)17-3-5-19(30-2)6-4-17/h3-8,15,18H,9-14H2,1-2H3,(H2,26,29)
SXBXDVPNCVBPRK-UHFFFAOYSA-N
The compound features:
The compound can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for further studies or enhancing its biological activity.
Relevant data on melting point, boiling point, and spectral characteristics (NMR, IR) would further characterize this compound.
1-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide has potential applications in:
Further research is needed to explore its full potential in these areas and validate its effectiveness through clinical trials or laboratory studies.
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: 1190931-41-9
CAS No.: